molecular formula C18H26N2O3 B2430924 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid-piperidine (1:1) CAS No. 1989628-14-9

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid-piperidine (1:1)

Cat. No. B2430924
CAS RN: 1989628-14-9
M. Wt: 318.417
InChI Key: SYKXCZUGDTVOAM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Scientific Research Applications

Synthesis and Bioactivity

  • A compound synthesized from 1-(4-methylbenzyl)piperidin-4-one showed inhibitory activities against fungi, indicating potential applications in antifungal treatments. This compound was characterized using elemental analysis, IR, and NMR spectroscopy, and its crystal structure was examined (Xue Si-jia, 2011).

Hydrogen Bonding and Proton-Transfer Compounds

Applications in Oxindole Synthesis

  • It plays a role in the synthesis of oxindoles using palladium-catalyzed C-H functionalization, indicating its usefulness in medicinal chemistry synthesis (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Aurora Kinase Inhibitor Research

  • Research into aurora kinase inhibitors for cancer treatment includes compounds structurally related to 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid-piperidine, demonstrating its relevance in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Antibacterial Evaluation

  • Derivatives of the compound were synthesized and evaluated for antibacterial activity, showing potential as antibacterial agents (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, I. Ahmad, 2017).

Proton-Transfer Compounds with Nitro-Substituted Benzoic Acids

  • The compound's proton-transfer complexes with nitro-substituted benzoic acids have been structurally analyzed, contributing to chemical knowledge on molecular assembly and hydrogen-bonding patterns (Graham Smith, U. Wermuth, 2010).

Anticancer Agent Evaluation

Spectroscopic Properties and Quantum Mechanical Study

  • The spectroscopic properties of a similar compound were investigated using various techniques, providing insights into its chemical behavior and potential applications in chemical research (P. Devi, A. Bishnoi, S. Fatma, 2020).

Mechanism of Action

While the specific mechanism of action for “1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid-piperidine (1:1)” is not available, piperidine derivatives have been found to have various biological activities .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.C5H11N/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15;1-2-4-6-5-3-1/h2-5,11H,6-8H2,1H3,(H,16,17);6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXCZUGDTVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O.C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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